A Technical Guide to the Anthracenone Core: Structure, Properties, and Applications
A Technical Guide to the Anthracenone Core: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the anthracenone core, a tricyclic aromatic ketone of significant interest in organic synthesis and medicinal chemistry. The document details its fundamental structure, chemical and physical properties, key synthetic protocols, and its role as a scaffold for a diverse range of biologically active compounds.
Core Structure and Nomenclature
Anthracenone, systematically named 9(10H)-anthracenone, is a polycyclic aromatic ketone. Its structure consists of three fused benzene (B151609) rings, forming an anthracene (B1667546) backbone, with a ketone group at the C-9 position and a methylene (B1212753) group at the C-10 position. It is also commonly known by its trivial name, anthrone (B1665570). Anthrone exists in tautomeric equilibrium with 9-anthrol, though the keto form is generally more stable.
The fundamental properties of the anthracenone core are:
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Synonyms: Anthrone, 9(10H)-Anthracenone.[1]
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Molecular Formula: C₁₄H₁₀O.[2]
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Molecular Weight: 194.23 g/mol .[2]
Caption: Chemical structure of the 9(10H)-anthracenone core.
Physicochemical Properties
Anthracenone is typically an off-white to yellow crystalline solid. It is poorly soluble in water but demonstrates good solubility in various organic solvents. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Appearance | Off-white to yellow powder/crystals | |
| Molecular Weight | 194.23 g/mol | [2] |
| Melting Point | 152–157 °C | [3] |
| Boiling Point | ~721 °C (estimated) | [3] |
| Water Solubility | Insoluble | |
| LogP (Kow) | 3.66 | [1] |
| Vapor Pressure | 1.83 x 10⁻⁵ mmHg | [1] |
Synthesis and Key Reactions
The anthracenone core is a crucial intermediate in organic chemistry. Its synthesis and reactivity are of great importance, particularly its role in the well-known anthrone test for carbohydrate detection.
Synthesis of Anthracenone from Anthraquinone (B42736)
A common and reliable method for synthesizing anthracenone (anthrone) is through the partial reduction of anthraquinone. This reaction selectively reduces one of the two ketone groups on the central ring.
Caption: Workflow for the synthesis of anthracenone via reduction of anthraquinone.
This protocol is adapted from established microscale and standard laboratory procedures for the reduction of anthraquinone using tin and hydrochloric acid.[4][5]
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Charging the Flask: To the flask, add anthraquinone (0.5 mmol, 104 mg), granulated tin (100 mg), and glacial acetic acid (800 µL).[5]
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Reaction: Heat the mixture to reflux with continuous stirring. Over a period of 1.5 hours, add concentrated hydrochloric acid (260 µL) dropwise to the boiling mixture.[5] Continue refluxing until all the anthraquinone has dissolved.
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Workup (Hot Filtration): While the solution is still hot, quickly filter it through a Hirsch or Büchner funnel to remove any unreacted tin and other solid impurities.
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Crystallization: Allow the filtrate to cool. To encourage crystallization, place the flask in an ice-water bath until the solution reaches approximately 10°C. Anthracenone will precipitate as a white or pale-yellow solid.[4][5]
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Isolation and Purification: Collect the crystals by vacuum filtration, washing them with cold water to remove residual acid and salts. Dry the solid product. The expected yield is approximately 60-80%.[4][5] The product can be further purified by recrystallization from a benzene/petroleum ether mixture.[4]
The Anthrone Test for Carbohydrate Detection
The anthracenone core is the active reagent in the anthrone test, a rapid and widely used colorimetric assay for the quantitative determination of carbohydrates.[6]
Principle: In a strong acidic medium (concentrated sulfuric acid), complex carbohydrates are first hydrolyzed into their constituent monosaccharides.[6][7] These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses).[8] Anthrone condenses with these furfural derivatives to form a characteristic blue-green colored complex, the absorbance of which is measured spectrophotometrically at approximately 620 nm.[6][9] The color intensity is directly proportional to the total carbohydrate concentration.
Caption: Experimental workflow for the Anthrone test for carbohydrate quantification.
This protocol outlines a general procedure for the quantification of total carbohydrates.[6][8]
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Reagent Preparation (Anthrone Reagent): Carefully dissolve 200 mg of anthrone in 100 mL of chilled, concentrated sulfuric acid (H₂SO₄). This reagent should be prepared fresh and kept on ice due to its instability.[6]
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Standard Preparation: Prepare a stock solution of a standard carbohydrate (e.g., D-glucose) at a concentration of 1 mg/mL in distilled water. From this stock, prepare a series of dilutions to create standards with concentrations ranging from approximately 20 to 100 µg/mL.[6]
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Sample Preparation: Dilute unknown samples as necessary to ensure their carbohydrate concentration falls within the range of the standard curve.
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Assay Procedure: a. Pipette 1.0 mL of each standard, unknown sample, and a blank (1.0 mL distilled water) into separate, appropriately labeled test tubes. b. Carefully add 4.0 mL of the chilled anthrone reagent to each tube and mix thoroughly.[6] c. Cover the tubes and heat them uniformly in a boiling water bath for 8-10 minutes.[6][8] d. Remove the tubes and cool them to room temperature.
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Data Acquisition: Using a spectrophotometer, measure the absorbance of each solution at a wavelength of 620-630 nm, using the blank to zero the instrument.[6]
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Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the carbohydrate concentration in the unknown samples based on their absorbance values.
Biological Activities and Applications
The anthracenone scaffold is a privileged structure in drug discovery. Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties. This structural motif is found in numerous secondary metabolites isolated from fungi, plants, and marine organisms.[10][11][12]
The diverse biological activities are attributed to the planar aromatic system, which can intercalate with DNA, and the quinone-like functionality, which can participate in redox cycling and generate reactive oxygen species. Substitutions on the three rings modulate the molecule's electronic properties, solubility, and steric interactions with biological targets, leading to a wide spectrum of effects.
Caption: The anthracenone core as a scaffold for diverse biological activities.
Key biological activities associated with anthracenone derivatives include:
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Cytotoxic and Antineoplastic: Many anthracenone-based natural products and their synthetic analogs show potent growth inhibition against various human cancer cell lines.[10][13][14]
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Antibacterial and Antifungal: The scaffold is common in compounds with significant activity against a range of bacterial and fungal pathogens.[10][11]
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Antiviral and Anti-inflammatory: Certain derivatives have demonstrated antiviral and anti-inflammatory properties.[10]
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Enzyme Inhibition: Anthracenone derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.[10]
Beyond pharmacology, the anthracenone core is a foundational component in the synthesis of dyes and pigments.
Conclusion
The 9(10H)-anthracenone core is a structurally simple yet chemically versatile and biologically significant molecule. Its well-defined structure, predictable reactivity, and amenability to chemical modification make it an invaluable tool for both analytical chemistry, as demonstrated by the anthrone test, and for the development of new therapeutic agents. The continued exploration of natural products containing this scaffold and the synthesis of novel derivatives promise to yield new insights and applications in science and medicine.
References
- 1. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracenone | C14H10O | CID 18614983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. microbenotes.com [microbenotes.com]
- 9. iajps.com [iajps.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis and biological activity of novel anthracenone-pyranones and anthracenone-furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
